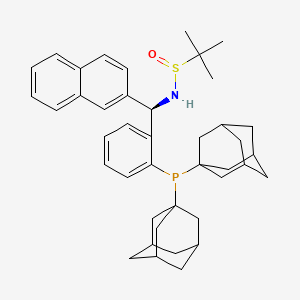
(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes adamantane, naphthalene, and phosphanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps. One common approach is the regioselective benzannulation method, which includes the following steps :
Stereoselective gem-dichlorocyclopropanation: of methyl angelate.
Acylation: with aryl magnesium bromide (ArMgBr).
Stereocontrolled introduction: of the 3,4-methylenedioxyphenyl group.
Regiocontrolled benzannulation: to construct the naphthalene body segment.
Suzuki-Miyaura cross-couplings: to install the right or left arms.
Double alkynylation: to insert two legs.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene-substituted aromatic esters .
Applications De Recherche Scientifique
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and polymers
Mécanisme D'action
The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme essential for the biosynthesis of arabinose in mycobacterial cell walls .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Methyl 2-amino-2-(naphthalen-2-yl)propanoate: Shares the naphthalene moiety but differs in other functional groups.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a naphthalene group and is used in similar applications.
Uniqueness
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane, naphthalene, and phosphanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C41H52NOPS |
|---|---|
Poids moléculaire |
637.9 g/mol |
Nom IUPAC |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H52NOPS/c1-39(2,3)45(43)42-38(35-13-12-33-8-4-5-9-34(33)20-35)36-10-6-7-11-37(36)44(40-21-27-14-28(22-40)16-29(15-27)23-40)41-24-30-17-31(25-41)19-32(18-30)26-41/h4-13,20,27-32,38,42H,14-19,21-26H2,1-3H3/t27?,28?,29?,30?,31?,32?,38-,40?,41?,44?,45?/m1/s1 |
Clé InChI |
QPLAXEFVCJZKLC-ABGZRASLSA-N |
SMILES isomérique |
CC(C)(C)S(=O)N[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
SMILES canonique |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


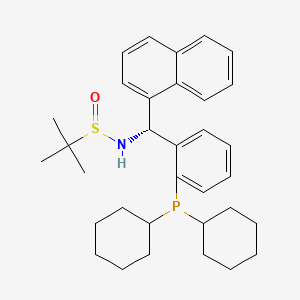


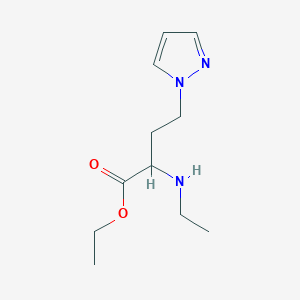
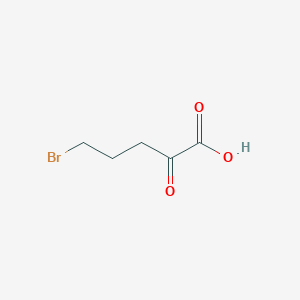
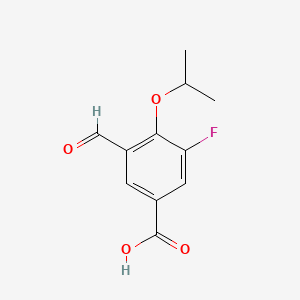
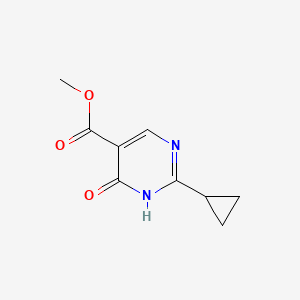
![5-[2-[4-[3,5-bis[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde](/img/structure/B13643958.png)
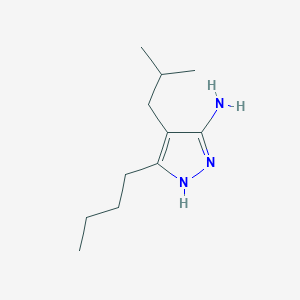
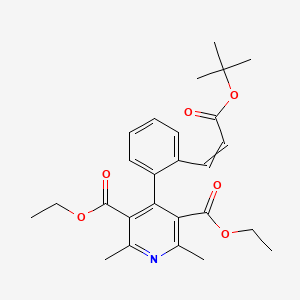
![7-(4-Methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide](/img/structure/B13643982.png)
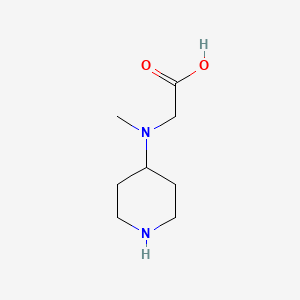
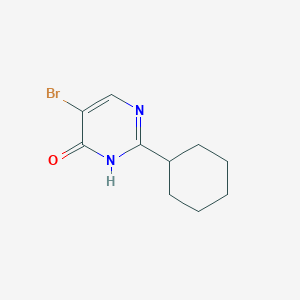
![2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13644004.png)
